BCR-ABL-IN-2 - 897369-18-5

BCR-ABL-IN-2

Catalog Number: EVT-1576608
CAS Number: 897369-18-5
Molecular Formula: C24H25Cl2N5O3
Molecular Weight: 502.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DP-987 is a member of the class of phenylureas that is urea in which one of the nitrogens bears a 3-tert-butyl-1-[(3S)-3-carboxy-1,2,3,4-tetrahydroisoquinolin-6-yl]-1H-pyrazol-5-yl substituent, while the other bears a 2,3-dichlorophenyl group. It is a member of pyrazoles, a member of isoquinolines, a non-proteinogenic L-alpha-amino acid, a dichlorobenzene and a member of phenylureas.

Imatinib

    Compound Description: Imatinib, formerly known as STI571, is a 2-phenylaminopyrimidine derivative that acts as a potent and selective inhibitor of the BCR-ABL tyrosine kinase. [ [] ] Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, preventing phosphorylation of downstream signaling molecules and inhibiting the proliferation of BCR-ABL-positive cells. [ [, , ] ] Imatinib has revolutionized the treatment of CML and significantly improved patient outcomes. [ [, ] ]

Nilotinib

    Compound Description: Nilotinib is a second-generation TKI designed to overcome imatinib resistance. [ [] ] It demonstrates a higher affinity for the BCR-ABL kinase and inhibits a broader range of BCR-ABL mutants compared to imatinib. [ [] ]

Dasatinib

    Compound Description: Dasatinib is another second-generation TKI with potent activity against BCR-ABL, including most imatinib-resistant mutants. [ [, ] ] It exhibits a distinct binding mode compared to imatinib and nilotinib, targeting both active and inactive conformations of BCR-ABL. [ [] ]

Ponatinib

    Compound Description: Ponatinib is a third-generation TKI specifically designed to overcome the highly resistant T315I BCR-ABL mutation, which confers resistance to most other TKIs, including imatinib, nilotinib, and dasatinib. [ [] ]

Omacetaxine Mepesuccinate (Homoharringtonine)

    Compound Description: Unlike the other compounds listed, omacetaxine mepesuccinate is not a TKI. It is a plant alkaloid that inhibits protein synthesis by binding to the A-site cleft of ribosomes. [ [] ] Notably, omacetaxine mepesuccinate demonstrates activity against BCR-ABL-positive leukemia cells, including those resistant to ponatinib. [ [] ]

Overview

BCR-ABL-IN-2 is a small molecule compound designed as an inhibitor targeting the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia and other malignancies. The compound was developed to address the resistance issues associated with existing therapies targeting the BCR-ABL protein, particularly in cases where mutations in the kinase domain render traditional inhibitors ineffective.

Source and Classification

BCR-ABL-IN-2 belongs to a class of compounds known as tyrosine kinase inhibitors. These inhibitors are designed to interfere with the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. The BCR-ABL fusion protein, resulting from a translocation between chromosomes 9 and 22, is a constitutively active tyrosine kinase that drives the proliferation of hematopoietic cells in chronic myeloid leukemia.

Synthesis Analysis

Methods and Technical Details

The synthesis of BCR-ABL-IN-2 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of intermediates through coupling reactions, such as amide bond formation or Suzuki coupling.
  2. Optimization of Reaction Conditions: Conditions such as temperature, solvent choice, and catalyst selection are optimized to enhance yield and purity.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure the removal of impurities and unreacted starting materials.

Detailed reaction schemes are often proprietary but may involve common organic reactions such as nucleophilic substitutions and cyclizations tailored to construct the specific molecular framework of BCR-ABL-IN-2.

Molecular Structure Analysis

Structure and Data

The molecular structure of BCR-ABL-IN-2 can be represented by its chemical formula, which includes various functional groups that contribute to its inhibitory activity against the BCR-ABL protein. The compound typically features:

  • A core scaffold that mimics adenosine triphosphate (ATP), allowing it to bind effectively to the active site of the BCR-ABL kinase.
  • Specific substituents that enhance selectivity for the mutated forms of BCR-ABL.

The three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

BCR-ABL-IN-2 undergoes various chemical reactions during its synthesis and upon interaction with biological targets:

  1. Binding Interactions: The compound forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with residues in the ATP-binding pocket of BCR-ABL.
  2. Metabolic Stability: In vivo studies assess how BCR-ABL-IN-2 is metabolized by cytochrome P450 enzymes, which can affect its efficacy and safety profile.
  3. Potential Degradation Pathways: Understanding how BCR-ABL-IN-2 degrades under physiological conditions is crucial for optimizing dosing regimens.
Mechanism of Action

Process and Data

BCR-ABL-IN-2 exerts its therapeutic effects by competitively inhibiting the ATP-binding site of the BCR-ABL kinase. This inhibition prevents phosphorylation of downstream substrates involved in signaling pathways that promote cell proliferation and survival.

Key points about its mechanism include:

  1. Inhibition of Kinase Activity: By occupying the ATP-binding site, BCR-ABL-IN-2 effectively reduces kinase activity, leading to decreased proliferation of malignant cells.
  2. Induction of Apoptosis: Inhibition may trigger apoptotic pathways in cancer cells, contributing to therapeutic efficacy.
  3. Resistance Profiles: Studies have shown that BCR-ABL-IN-2 retains activity against certain resistant mutants of BCR-ABL that are not effectively targeted by first-generation inhibitors.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BCR-ABL-IN-2 has distinct physical and chemical properties that influence its pharmacokinetics:

  1. Molecular Weight: Typically falls within a range conducive for oral bioavailability.
  2. Solubility: Solubility profiles are essential for formulation; often characterized using polar aprotic solvents.
  3. Stability: Thermal stability assessments determine how well the compound withstands storage conditions.

Relevant data might include melting point, boiling point, partition coefficient (log P), and pKa values, which collectively inform on solubility and permeability characteristics.

Applications

Scientific Uses

BCR-ABL-IN-2 is primarily investigated for its potential use in treating chronic myeloid leukemia, particularly in patients who exhibit resistance to existing therapies like imatinib or second-generation inhibitors.

Applications include:

  1. Clinical Trials: Evaluating efficacy and safety profiles in various patient populations.
  2. Research Studies: Investigating mechanisms of resistance at a molecular level.
  3. Combination Therapies: Exploring synergistic effects when used alongside other anticancer agents.

Properties

CAS Number

897369-18-5

Product Name

BCR-ABL-IN-2

IUPAC Name

(3S)-6-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Molecular Formula

C24H25Cl2N5O3

Molecular Weight

502.4 g/mol

InChI

InChI=1S/C24H25Cl2N5O3/c1-24(2,3)19-11-20(29-23(34)28-17-6-4-5-16(25)21(17)26)31(30-19)15-8-7-13-12-27-18(22(32)33)10-14(13)9-15/h4-9,11,18,27H,10,12H2,1-3H3,(H,32,33)(H2,28,29,34)/t18-/m0/s1

InChI Key

CMUVVEBHULJOFP-SFHVURJKSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CNC(C4)C(=O)O)C=C3

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CNC(C4)C(=O)O)C=C3

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CN[C@@H](C4)C(=O)O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.